2-(4-Chlorophenyl)-1,1-dimethylguanidine
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Overview
Description
2-(4-Chlorophenyl)-1,1-dimethylguanidine is an organic compound that belongs to the class of guanidines It is characterized by the presence of a 4-chlorophenyl group attached to a dimethylguanidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-1,1-dimethylguanidine typically involves the reaction of 4-chloroaniline with dimethylcyanamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps, such as recrystallization or column chromatography, to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-1,1-dimethylguanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in ethanol.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted guanidine derivatives.
Scientific Research Applications
2-(4-Chlorophenyl)-1,1-dimethylguanidine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various guanidine derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-1,1-dimethylguanidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of various biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity .
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenylguanidine: Similar structure but lacks the dimethyl groups.
1,1-Dimethylguanidine: Similar structure but lacks the 4-chlorophenyl group.
Phenylguanidine: Similar structure but lacks both the chlorine atom and the dimethyl groups.
Uniqueness
2-(4-Chlorophenyl)-1,1-dimethylguanidine is unique due to the presence of both the 4-chlorophenyl group and the dimethylguanidine moiety. This combination imparts distinct chemical and biological properties to the compound, making it a valuable molecule for various applications .
Properties
CAS No. |
13636-26-5 |
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Molecular Formula |
C9H12ClN3 |
Molecular Weight |
197.66 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-1,1-dimethylguanidine |
InChI |
InChI=1S/C9H12ClN3/c1-13(2)9(11)12-8-5-3-7(10)4-6-8/h3-6H,1-2H3,(H2,11,12) |
InChI Key |
MGVSISZJBDDWFK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=NC1=CC=C(C=C1)Cl)N |
Origin of Product |
United States |
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